(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol is an organic compound with a complex structure that includes a furan ring substituted with methoxy and methyl groups, and a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxy-5-methylfuran-2-carbaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups on the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (Br₂, Cl₂) and nucleophiles (NH₃, RNH₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols .
Scientific Research Applications
(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol involves its interaction with various molecular targets. The methoxy and methyl groups on the furan ring, along with the phenyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanol: Similar structure but lacks the furan ring.
(5-Methylfuran-2-yl)methanol: Similar structure but lacks the phenyl group.
(4-Methoxy-5-methylfuran-2-yl)methanol: Similar structure but lacks the phenyl group
Uniqueness
(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(4-methoxy-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O3/c1-9-11(15-2)8-12(16-9)13(14)10-6-4-3-5-7-10/h3-8,13-14H,1-2H3 |
InChI Key |
VIOYVTCXWNPWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.